4-Amino-5-bromopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFAONYUCDAVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437444 | |

| Record name | 4-Amino-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439-10-7 | |

| Record name | 4-Amino-5-bromopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 4-Amino-5-bromopyrimidine: A Technical Guide for Chemical Researchers and Pharmaceutical Development

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-amino-5-bromopyrimidine, a pivotal building block in the development of novel therapeutics. This document moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, safety considerations, and analytical validation required for the successful and reproducible synthesis of this important heterocyclic compound. We will explore the strategic considerations for the regioselective bromination of the 4-aminopyrimidine core, present a detailed, field-proven synthetic protocol, and discuss the critical aspects of purification and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a robust and reliable method for the preparation of this compound.

Introduction and Strategic Importance

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules, including established anticancer and antiviral agents. The introduction of a bromine atom at the C-5 position of the 4-aminopyrimidine nucleus, to yield this compound, provides a versatile handle for further chemical elaboration. This functionalization is of strategic importance in drug discovery, as the bromo-substituent can be readily displaced or participate in cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. The resulting analogues have shown promise as inhibitors of key biological targets, underscoring the demand for a reliable and well-characterized synthesis of this key intermediate.

The Chemistry of Synthesis: A Mechanistic Perspective

The most common and efficient method for the synthesis of this compound is the direct electrophilic bromination of 4-aminopyrimidine. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and yield.

The Role of the Amino Group in Directing Bromination

The amino group at the C-4 position of the pyrimidine ring is a potent activating group. Through its electron-donating resonance effect, it increases the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack. This activation is not uniform across the ring; the ortho and para positions relative to the amino group are preferentially activated. In the case of 4-aminopyrimidine, the C-5 position is ortho to the amino group and is the most electron-rich and sterically accessible site for electrophilic substitution.

N-Bromosuccinimide (NBS) as the Reagent of Choice

While elemental bromine can be used for bromination, N-bromosuccinimide (NBS) is often the preferred reagent for this transformation. NBS is a solid, which makes it easier and safer to handle compared to liquid bromine.[1] It serves as a source of electrophilic bromine, and its reactions are often highly selective.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism

The synthesis of this compound from 4-aminopyrimidine using NBS follows a classic electrophilic aromatic substitution pathway. The key steps are outlined below:

-

Generation of the Electrophile: In a suitable solvent, NBS provides a source of electrophilic bromine.

-

Nucleophilic Attack: The electron-rich pyrimidine ring, activated by the amino group, attacks the electrophilic bromine atom. This attack occurs preferentially at the C-5 position.

-

Formation of the Sigma Complex: The attack of the pyrimidine ring on the bromine atom leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base, which can be the solvent or the succinimide anion generated in the reaction, removes a proton from the C-5 position, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.

Caption: Mechanism of electrophilic bromination of 4-aminopyrimidine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Aminopyrimidine | 95.10 | 5.0 g | 0.0526 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 9.8 g | 0.0551 | Brominating agent (1.05 eq) |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | For quenching |

| Brine | - | 50 mL | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Extraction solvent |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyrimidine (5.0 g, 0.0526 mol) in acetonitrile (100 mL).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of NBS: To the cooled and stirring solution, add N-bromosuccinimide (9.8 g, 0.0551 mol, 1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Expected Yield and Characterization

-

Yield: The expected yield of pure this compound is typically in the range of 70-85%.

-

Appearance: A white to off-white solid.

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 1H, Ar-H), 8.05 (s, 1H, Ar-H), 7.0 (br s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.2, 158.5, 155.1, 95.8 |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₄H₅BrN₃ [M+H]⁺: 173.97; found: 173.97 |

| HPLC Purity | >98% (as determined by area percentage) |

Safety and Handling

As a senior application scientist, it is imperative to emphasize the importance of laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

-

Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of dust and vapors.[2]

-

Handling Reagents:

-

N-Bromosuccinimide (NBS): NBS is an irritant. Avoid contact with skin and eyes. Handle in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[2]

Conclusion

The synthesis of this compound via electrophilic bromination of 4-aminopyrimidine with N-bromosuccinimide is a reliable and efficient method for producing this valuable building block. By understanding the underlying reaction mechanism and adhering to a carefully designed and validated protocol, researchers can consistently obtain high yields of pure product. The strategic application of this synthetic route empowers chemists in the pharmaceutical industry to explore novel chemical space and accelerate the discovery of new therapeutic agents.

References

- Shishoo, C. J., et al. (1999). Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines by One-Pot Reaction. HETEROCYCLES, 51(11), 2723-2729.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

MDPI. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 25(15), 3488. Retrieved from [Link]

-

Arkat USA, Inc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. Retrieved from [Link]

-

Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]

Sources

4-Amino-5-bromopyrimidine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Amino-5-bromopyrimidine

Abstract

This compound is a pivotal heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery. Its strategic substitution with both a nucleophilic amino group and a reactive bromine atom on the pyrimidine core makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthetic methodologies, and core reactivity. Furthermore, it delves into its significant applications as a building block for potent kinase inhibitors and its role as an inhibitor of thymidine phosphorylase, a key enzyme in cancer metastasis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Chapter 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research.

Core Physicochemical Properties

The primary identification and physical characteristics of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-bromopyrimidin-4-amine | [1][2] |

| CAS Number | 1439-10-7 | [2] |

| Molecular Formula | C₄H₄BrN₃ | [3][4] |

| Molecular Weight | 174.00 g/mol | [3][4] |

| Appearance | White to brown or yellow-green powder/crystalline solid | [2][5] |

| Melting Point | 207-211 °C | [2] |

| Solubility | Slightly soluble in water | [2] |

| InChI Key | IIFAONYUCDAVGA-UHFFFAOYSA-N | [2][4] |

Spectroscopic Characterization

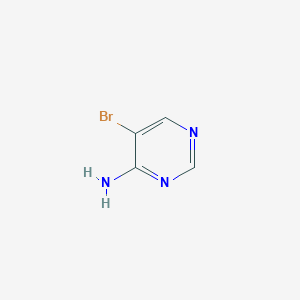

Caption: Chemical structure of this compound.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern of bromine, which will present as two peaks of nearly equal intensity (M⁺ and M+2⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected frequencies include asymmetric and symmetric N-H stretching vibrations from the primary amine group in the 3450-3300 cm⁻¹ region. Strong bending (scissoring) vibrations for the -NH₂ group are expected around 1650-1600 cm⁻¹. Aromatic C=C and C=N ring stretching vibrations will appear in the 1600-1450 cm⁻¹ range, while the C-Br stretch will be visible at lower wavenumbers, typically 700-600 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will display distinct signals for the two aromatic protons on the pyrimidine ring. Additionally, a broad signal corresponding to the two protons of the amino group will be present. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.

-

¹³C NMR: The spectrum will show four signals corresponding to the four unique carbon atoms in the pyrimidine ring. The carbon atom bonded to the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

-

Chapter 2: Synthesis and Reactivity

The synthetic utility of this compound stems from its accessible preparation and the distinct reactivity of its functional groups.

Synthetic Pathways

The most direct and common laboratory-scale synthesis involves the electrophilic bromination of the parent heterocycle, 4-aminopyrimidine.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 4-Aminopyrimidine

Causality: This protocol utilizes N-bromosuccinimide (NBS) as an electrophilic bromine source. Acetonitrile is an effective polar aprotic solvent for this reaction. The reaction is typically performed under ice-cooling to control the reaction rate and minimize side products, and in the dark to prevent radical-initiated side reactions involving NBS.

-

Preparation: Dissolve 4-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

-

Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Reaction: Allow the mixture to stir at room temperature overnight, protected from light.

-

Work-up: Remove the solvent under reduced pressure. Wash the resulting residue with water to remove succinimide and any unreacted starting material.

-

Isolation: Filter the solid product by suction, wash with a small amount of cold water, and dry in vacuo to yield this compound.[9]

Chemical Reactivity and Mechanistic Insights

The bromine and amino groups on the pyrimidine core offer distinct sites for strategic functionalization, making it a valuable building block.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The bromine atom at the C5 position can act as a leaving group. However, positions ortho and para (C2, C4, C6) to the ring nitrogens are generally more activated towards SNAr because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms.[10] While C5 is less activated, substitution can still be achieved, often requiring more forcing conditions or specific catalysts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Amino-5-bromo-2-hydroxypyrimidine [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]

- 9. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

The Strategic Imperative of 4-Amino-5-bromopyrimidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry, lending its versatile structure to a myriad of therapeutic agents. Among its many derivatives, 4-Amino-5-bromopyrimidine (CAS No. 1439-10-7) has emerged as a particularly strategic building block. Its carefully orchestrated arrangement of a nucleophilic amino group and a reactive bromine atom on the pyrimidine core provides a powerful platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide, intended for the discerning researcher and drug development professional, delves into the core technical aspects of this compound, from its fundamental properties and synthesis to its pivotal role in the generation of novel therapeutic candidates.

Core Properties and Identification of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for ensuring the reproducibility of experimental outcomes.

| Property | Value | Source(s) |

| CAS Number | 1439-10-7 | [1][2][3][4] |

| Molecular Formula | C₄H₄BrN₃ | [1][2][5][6] |

| Molecular Weight | 174.00 g/mol | [1][2][5][6] |

| Appearance | Yellow to yellow-green or cream to pale brown powder or crystalline powder | [7] |

| Melting Point | 207-211 °C | [2] |

| Boiling Point | 282.2 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| IUPAC Name | 5-bromopyrimidin-4-amine | [7] |

| InChI Key | IIFAONYUCDAVGA-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Methodological Overview

While numerous proprietary methods exist for the synthesis of this compound, a common and logical approach involves the direct bromination of 4-aminopyrimidine. The rationale behind this strategy lies in the electron-donating nature of the amino group, which activates the pyrimidine ring towards electrophilic substitution, directing the incoming electrophile to the adjacent C5 position.

Representative Synthetic Protocol: Electrophilic Bromination of 4-Aminopyrimidine

This protocol is a representative method based on established principles of pyrimidine chemistry.[8]

Reaction Scheme:

A representative synthesis of this compound.

Materials:

-

4-Aminopyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyrimidine (1.0 equivalent) in acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The use of NBS is often preferred over liquid bromine for its ease of handling and milder reaction conditions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To the residue, add water and a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic byproducts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

-

H2 and H6 Protons: The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, likely between δ 8.0 and 8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the amino and bromo substituents.

-

NH₂ Protons: The amino protons will likely appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, typically in the range of δ 5.0-7.0 ppm.

Predicted ¹³C NMR Spectral Data

The carbon signals for the pyrimidine ring are expected in the range of δ 110-160 ppm. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons adjacent to the nitrogen atoms (C2, C4, and C6) will be deshielded and appear at a lower field.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For this compound, this would correspond to peaks at approximately m/z 173 and 175. The mass spectrum of the related compound, 4-Amino-5-bromo-2-hydroxyprimidine, shows this characteristic isotopic pattern.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C=C and C=N stretching vibrations in the fingerprint region (below 1600 cm⁻¹).

The Role of this compound in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. Its structure is particularly amenable to the construction of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[11][12]

Kinase Inhibitor Scaffolds

The 4-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group and one of the pyrimidine nitrogens can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The bromine atom at the 5-position serves as a convenient handle for introducing further complexity and for fine-tuning the pharmacological properties of the molecule through various cross-coupling reactions.

Synthetic utility of this compound in generating kinase inhibitors.

Synthetic Utility in Cross-Coupling Reactions

The bromine atom at the C5 position of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents.

1. Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems. This is particularly useful for exploring the hydrophobic pockets of the ATP-binding site of kinases.

-

Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, DME).[13]

2. Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The bromine atom of this compound can be displaced by a variety of primary and secondary amines, enabling the introduction of different amino substituents. This is a key strategy for modulating solubility, cell permeability, and target engagement.

-

Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu, K₃PO₄) in an aprotic solvent like toluene or dioxane.[4]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark)[6]

-

Signal Word: Warning[6]

-

Hazard Statements: Harmful if swallowed (H302). Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

First-Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

Storage and Disposal:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

This compound, with its CAS number 1439-10-7, is far more than a simple chemical intermediate. It is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel and potent therapeutic agents. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space in the pursuit of optimized drug candidates. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is crucial for unlocking its full potential in the advancement of modern medicine.

References

-

Acmec Biochemical. (n.d.). 1439-10-7[this compound]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). China this compound manufacturer. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1439-10-7| Chemical Name : this compound. Retrieved from [Link]

-

CoreSyn. (n.d.). 1439-10-7,this compound. Retrieved from [Link]

- Chhabria, M. T., & Shishoo, C. J. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.

-

NIST. (n.d.). 4-Amino-5-bromo-2-hydroxypyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CAS Database. (n.d.). 7752-82-1 2-amino-5-bromopyrimidine. Retrieved from [Link]

-

NIST. (n.d.). 4-Amino-5-bromo-2-hydroxypyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from [Link]

-

Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3273.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

-

Chemcasts. (n.d.). 2-Amino-5-bromopyrimidine (CAS 7752-82-1) Properties. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Meanwell, N. A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(15), 4438.

Sources

- 1. 1439-10-7[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1439-10-7,4-Amino-5-bromopyrimidine_CoreSyn [coresyn.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. 4-Amino-5-bromo-2-hydroxypyrimidine [webbook.nist.gov]

- 10. 4-Amino-5-bromo-2-hydroxypyrimidine [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

4-Amino-5-bromopyrimidine molecular weight

An In-Depth Technical Guide to 4-Amino-5-bromopyrimidine: A Cornerstone Scaffold in Medicinal Chemistry

Abstract: this compound is a pivotal heterocyclic intermediate in the field of drug discovery and medicinal chemistry. Its strategic arrangement of a nucleophilic amino group and a reactive bromine atom on the pyrimidine core renders it a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes with mechanistic insights, comprehensive analytical characterization, and key applications, particularly as a precursor to potent kinase inhibitors and as a direct inhibitor of thymidine phosphorylase. Detailed protocols for synthesis and safe handling are provided to support researchers, scientists, and drug development professionals in leveraging this high-value chemical entity.

Core Physicochemical Properties

This compound, also known by its IUPAC name 5-bromopyrimidin-4-amine, is a solid compound at room temperature, typically appearing as a yellow to pale brown crystalline powder.[1][2] Its molecular structure is fundamental to its reactivity and utility in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄BrN₃ | [2][3] |

| Molecular Weight | 174.00 g/mol | [3] |

| CAS Number | 1439-10-7 | [2] |

| IUPAC Name | 5-bromopyrimidin-4-amine | [2] |

| Physical Form | Powder or crystalline powder | [2] |

| Appearance | Yellow to yellow-green or cream to pale brown | [2] |

| InChI Key | IIFAONYUCDAVGA-UHFFFAOYSA-N | [2][3] |

| SMILES | NC1=C(C=NC=N1)Br | [3] |

Synthesis and Mechanistic Considerations

While numerous proprietary methods exist for industrial production, a common and logical laboratory-scale synthesis involves the direct electrophilic bromination of the parent 4-aminopyrimidine. The pyrimidine ring is generally electron-deficient and resistant to electrophilic attack; however, the powerful activating and ortho-, para-directing effect of the amino group at the C4 position facilitates substitution at the adjacent, electron-rich C5 position.

Plausible Synthetic Pathway: Electrophilic Bromination

A plausible and efficient method is the reaction of 4-aminopyrimidine with a suitable brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent. This approach is analogous to the successful bromination of 2-aminopyrimidine.[4]

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

Disclaimer: This is a representative protocol based on established chemical principles.[4] Researchers should first conduct a thorough safety assessment and small-scale trial.

-

Preparation: In a round-bottom flask protected from light, dissolve 4-aminopyrimidine (1.0 eq) in anhydrous acetonitrile.

-

Reaction: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Execution: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Resuspend the resulting solid in water, stir, and collect the product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.

Causality: The choice of NBS provides a mild and selective source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction mechanism. The activating effect of the C4-amino group is crucial for overcoming the inherent low reactivity of the pyrimidine ring towards electrophiles.

Analytical Characterization

Experimental spectral data for this compound is not widely published. The following characterization data is based on predictive models and analysis of structurally analogous compounds.[5][6][7]

Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.96614 |

| [M+Na]⁺ | 195.94808 |

| [M]⁺ | 172.95831 |

Data predicted using CCSbase.[6]

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing three distinct signals.

| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.2-8.4 | Singlet | H2 | Deshielded by two adjacent nitrogen atoms. |

| ~8.0-8.2 | Singlet | H6 | Deshielded by adjacent nitrogen atom. |

| ~6.5-7.5 | Broad Singlet | -NH₂ | Exchangeable protons; chemical shift is solvent and concentration dependent. |

¹³C NMR Spectroscopy: The carbon spectrum will reflect the electronic environment of the pyrimidine ring.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~158-162 | C4 | Attached to the electron-donating amino group. |

| ~155-158 | C2 | Positioned between two electronegative nitrogen atoms. |

| ~153-156 | C6 | Adjacent to a nitrogen atom. |

| ~95-100 | C5 | Shielded due to attachment to bromine, but within the aromatic region. |

Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3400 | N-H Stretch | Primary Amine (-NH₂) |

| 1620-1660 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1550-1620 | C=N and C=C Stretch | Pyrimidine Ring |

| 550-650 | C-Br Stretch | Bromoalkane |

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for pharmacologically active agents. Its two functional groups—the amino group and the bromine atom—provide orthogonal handles for synthetic elaboration.

Inhibition of Thymidine Phosphorylase

Thymidine phosphorylase (TP) is an enzyme that plays a role in angiogenesis (the formation of new blood vessels) and is often over-expressed in various cancer types.[1][6][8] TP catalyzes the reversible conversion of thymidine to thymine and 2-deoxyribose-1-phosphate. The product, 2-deoxyribose, is a potent angiogenic factor. By inhibiting TP, compounds can reduce tumor-associated angiogenesis, thereby impeding tumor growth and metastasis.[9] this compound and its derivatives have been identified as inhibitors of this critical enzyme.[1][6]

Caption: Mechanism of thymidine phosphorylase (TP) and its inhibition.

Scaffold for Kinase Inhibitors

Perhaps its most significant application is as a key intermediate in the synthesis of ATP-competitive kinase inhibitors.[10] The pyrimidine core mimics the adenine base of ATP, allowing it to anchor within the kinase ATP-binding pocket. The C4-amino group often forms critical hydrogen bonds with the hinge region of the kinase, while the C5-bromo position serves as a strategic point for introducing larger substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These substituents are designed to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Case Study: Precursor to Dasatinib-like Structures

Dasatinib is a potent tyrosine kinase inhibitor used in cancer therapy. Its synthesis involves coupling a pyrimidine core with other heterocyclic systems.[9][11][12] this compound provides an ideal starting point for building the central scaffold of such inhibitors.

Caption: Role of this compound in kinase inhibitor synthesis.

Safe Handling and Storage Protocol

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes skin and serious eye irritation.[3] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within the fume hood for handling. Ensure an eyewash station and safety shower are accessible.

-

Dispensing: Carefully weigh the solid compound, avoiding the creation of dust. Use appropriate tools (spatula) and weigh into a tared container.

-

Reaction Setup: If dissolving, add solvent to the solid slowly. If adding as a solid to a reaction, do so carefully and in small portions.

-

Spill Management: In case of a small spill, decontaminate the area with a suitable solvent and absorb with an inert material (e.g., vermiculite). Place waste in a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Thoroughly clean all glassware and work surfaces after use.

-

Waste Disposal: Dispose of all contaminated materials and excess chemicals in accordance with local, state, and federal regulations.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Caption: Basic workflow for the safe handling of this compound.

References

-

MDPI. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. [Link]

-

Das, J., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

PubMed Central (NIH). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. [Link]

- Google Patents.

-

New Drug Approvals. IMATINIB. [Link]

-

ScienceDirect. CHAPTER 27: Lessons Learned From the Discovery and Development of Lapatinib/Tykerb. [Link]

-

Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

NIST WebBook. 4-Amino-5-bromo-2-hydroxypyrimidine. [Link]

-

PubMed. Design and Synthesis of Lapatinib Derivatives Containing a Branched Side Chain as HER1/HER2 Targeting Antitumor Drug Candidates. [Link]

-

PubChemLite. This compound (C4H4BrN3). [Link]

-

ResearchGate. Lapatinib as a Chemotherapeutic Drug. [Link]

-

Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

-

Arkat USA. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

-

PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]

-

PubMed Central (NIH). 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2. [Link]

-

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]

-

PubMed Central (NIH). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

-

Taylor & Francis eBooks. Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. [Link]-shrivastava)

Sources

- 1. 4-Amino-2-bromopyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C4H4BrN3) [pubchemlite.lcsb.uni.lu]

- 7. 4-Amino-5-bromo-2-hydroxypyrimidine [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 10. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 11. vixra.org [vixra.org]

- 12. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Solubility of 4-Amino-5-bromopyrimidine

Foreword: Contextualizing the Importance of this compound

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine scaffolds are foundational building blocks for a vast array of therapeutic agents. Among these, this compound (CAS No: 1439-10-7) emerges as a critical intermediate, valued for its versatile reactivity. Its structure, featuring a nucleophilic amino group and a reactive bromine atom, allows for strategic molecular elaboration, making it a key component in the synthesis of targeted therapies. Notably, it is an inhibitor of thymidine phosphorylase, an enzyme over-expressed in several tumor types, highlighting its relevance in oncology research[1]. Derivatives of related aminopyrimidines are instrumental in developing treatments for conditions like pulmonary arterial hypertension and in the creation of novel kinase inhibitors and potential antiviral agents[2][3][4].

An accurate understanding of the solubility of this compound is not merely an academic exercise; it is a critical-path parameter for any researcher in process chemistry or drug development. Solubility dictates everything from reaction kinetics and purification strategies to the feasibility of formulation and eventual bioavailability. This guide provides a comprehensive overview of the physicochemical properties governing its solubility, a detailed protocol for its empirical determination, and the scientific rationale behind these methodologies.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. For this compound, these characteristics predict its behavior in various solvent systems.

Key physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₄H₄BrN₃ | [5][6] |

| Molecular Weight | 174.00 g/mol | [5][6] |

| Appearance | Yellow to yellow-green or cream to pale brown powder | [1] |

| Predicted XlogP | 0.5 | [7] |

| Predicted pKa (Basic) | 2.47 (Estimated for 2-Amino-4-methyl-5-bromopyrimidine) | [8] |

The predicted XlogP value of 0.5 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the compound is not excessively greasy or water-soluble. The presence of the amino group and nitrogen atoms in the pyrimidine ring provides sites for hydrogen bonding, which typically enhances solubility in polar, protic solvents. However, the molecule's overall planarity and potential for crystal lattice stacking can counteract this, often requiring specific solvent systems to achieve significant dissolution.

While explicit quantitative solubility data for this compound is not widely published, data from structurally similar compounds offers valuable insight. For instance, the isomer 2-Amino-5-bromopyrimidine is reported to be "insoluble" in water[9]. Another related derivative, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but has very low aqueous solubility[10]. This suggests that while aqueous solubility is likely poor, this compound will probably dissolve in polar organic solvents.

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, the saturation shake-flask method is the universally accepted gold standard.[11] Its simplicity and ability to achieve true thermodynamic equilibrium make it the benchmark against which other methods are compared.[11] This protocol is a foundational technique in both pharmaceutical and chemical research.[12]

The core principle involves creating a saturated solution by agitating an excess of the solid compound in a specific solvent at a controlled temperature until equilibrium is reached.[11][12] The undissolved solid is then separated, and the concentration of the dissolved compound in the supernatant is quantified.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by ensuring that true equilibrium is reached and that no solid particulates are carried over into the final sample for analysis.

Materials and Equipment:

-

This compound (ensure purity is documented)

-

Selected solvents (e.g., Water, pH 7.4 buffer, Ethanol, DMSO, DMF) of high purity[13]

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Stock Solutions (for HPLC calibration):

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Perform serial dilutions to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A common starting point is to add ~10 mg of the compound to 1 mL of the test solvent.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Temperature control is critical as solubility is temperature-dependent.[11][13]

-

Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for most pharmaceutical compounds.[11]

-

Causality Check: Why 24-48 hours? This duration is chosen because it is typically long enough for the dissolution rate to equal the precipitation rate, establishing a stable thermodynamic equilibrium. Shorter times may result in an underestimation of solubility. To validate, one can sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

-

-

Phase Separation (Critical Step):

-

Remove the vials from the shaker and allow them to stand for a short period to let larger particles settle.

-

The goal is to separate the saturated liquid phase from the undissolved solid without disturbing the equilibrium. Centrifugation is a highly effective method.[11] Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10-20 minutes).

-

Expertise Insight: While filtration is an option, it can be problematic. The filter membrane can absorb the compound, leading to artificially low results, or small particles can pass through. Centrifugation followed by careful sampling of the supernatant is often the more reliable choice to avoid these pitfalls.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from the top layer of the centrifuged sample. Be cautious not to disturb the solid pellet at the bottom.

-

Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve. This step must be performed accurately.

-

-

Quantification:

-

Analyze the diluted samples, along with the calibration standards, using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Conclusion: From Data to Application

While specific, publicly available solubility data for this compound is sparse, its structural characteristics and the behavior of related compounds strongly suggest low aqueous solubility and better solubility in polar aprotic solvents like DMSO and DMF. For researchers and drug development professionals, this necessitates a rigorous, empirical determination of solubility in solvents relevant to their specific application—be it a chemical synthesis or a pre-formulation screen.

The shake-flask protocol detailed here provides a robust and reliable framework for generating this crucial data. An accurate solubility value is the cornerstone of successful process development, enabling rational solvent selection for reactions and crystallizations, and providing indispensable information for formulation scientists seeking to overcome bioavailability challenges. Given its importance as a synthetic intermediate[4][14], investing the effort to precisely characterize the solubility of this compound is a critical step that ensures efficiency, reproducibility, and success in the laboratory and beyond.

References

- General Experimental Protocol for Determining Solubility. Benchchem.

- Summary of solubility measurement protocols of each company before harmonization.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- solubility experimental methods.pptx. Slideshare.

- This compound. Sigma-Aldrich.

- Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. PubMed.

- This compound | Sigma-Aldrich. Sigma-Aldrich.

- This compound (C4H4BrN3). PubChemLite.

- 2-amino-5-bromopyrimidine.

- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Deriv

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Smolecule.

- The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 17321-93-6(2-Amino-4-methyl-5-bromopyrimidine) Product Description. ChemicalBook.

- 2-Amino-5-bromopyrimidine 98%. Sigma-Aldrich.

- This compound, 98%. Thermo Fisher Scientific.

- CAS No : 1439-10-7| Chemical Name : this compound.

Sources

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. PubChemLite - this compound (C4H4BrN3) [pubchemlite.lcsb.uni.lu]

- 8. 17321-93-6 CAS MSDS (2-Amino-4-methyl-5-bromopyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-amino-5-bromopyrimidine | 7752-82-1 [chemnet.com]

- 10. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-5-bromopyrimidine

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular structure of key intermediates is fundamental. 4-Amino-5-bromopyrimidine (C₄H₄BrN₃, MW: 174.00 g/mol ) is a significant heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide array of bioactive molecules.[1][2] This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, leveraging foundational principles and comparative data from structurally related compounds to offer a robust predictive framework for its analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document serves as a rigorous, experience-driven guide to its characterization.[3]

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a pyrimidine ring substituted with an electron-donating amino group and an electron-withdrawing bromine atom—give rise to a distinct spectroscopic fingerprint. The asymmetry of the substitution pattern is key to interpreting its NMR spectra, while the functional groups provide characteristic signals in IR spectroscopy and define its fragmentation in mass spectrometry.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to be simple, showing signals for the two aromatic protons and the amino protons. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atoms and the bromine atom, and the electron-donating nature of the amino group.

-

Aromatic Protons (H-2 and H-6): The protons at positions 2 and 6 of the pyrimidine ring are in distinct chemical environments. H-2 is situated between two electronegative nitrogen atoms, which will deshield it significantly, causing it to appear far downfield. H-6 is adjacent to a nitrogen atom and a carbon bearing the bromine atom. Both protons are expected to appear as sharp singlets as they lack adjacent protons for spin-spin coupling. Based on data for similar pyrimidine systems, H-2 is predicted to be the most downfield signal.[4][5]

-

Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift of these protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding effects.[6]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-2 | 8.50 - 8.70 | Singlet (s) | 1H |

| H-6 | 8.20 - 8.40 | Singlet (s) | 1H |

| -NH₂ | 6.50 - 7.50 | Broad Singlet (br s) | 2H |

¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts are governed by the substitution pattern and the influence of the heteroatoms.

-

Ring Carbons: The carbons directly bonded to nitrogen (C-2, C-4, and C-6) will be deshielded and appear at higher chemical shifts. C-4, being attached to the amino group, will be influenced by its electron-donating character. C-5, bonded to the bromine atom, will have its chemical shift influenced by the heavy atom effect. C-2 and C-6, being adjacent to two and one nitrogen atom respectively, will be significantly downfield. Predictive calculations and data from substituted pyrimidines and pyridines suggest the following assignments.[7][8][9]

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-2 | 155 - 160 |

| C-4 | 158 - 163 |

| C-6 | 150 - 155 |

| C-5 | 95 - 105 |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR analysis of this compound.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition (400 MHz):

-

Use a standard single-pulse experiment.

-

Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover a range of 0-10 ppm.

-

-

¹³C NMR Acquisition (100 MHz):

-

Use a proton-decoupled single-pulse experiment.

-

Acquire 1024 or more scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio.

-

Set the spectral width to cover a range of 0-180 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-Br bonds. The positions of these bands can be predicted based on established group frequencies and data from related aminopyrimidines.[10][11][12][13][14]

-

N-H Stretching: The amino group will give rise to two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will result in a series of absorptions in the 1500-1650 cm⁻¹ region.

-

N-H Bending: The scissoring motion of the amino group typically results in a strong absorption around 1600-1650 cm⁻¹.

-

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500-700 cm⁻¹.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) | Medium - Strong |

| 3000 - 3100 | C-H Stretching | Aromatic Ring | Medium - Weak |

| 1600 - 1650 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Strong |

| 1500 - 1600 | C=C and C=N Ring Stretching | Pyrimidine Ring | Medium - Strong |

| 1200 - 1300 | C-N Stretching | Aromatic Amine | Medium |

| 500 - 700 | C-Br Stretching | Bromo-aromatic | Medium |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum and Fragmentation

For this compound, electron ionization (EI) mass spectrometry is expected to yield a distinct molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[15] This will result in two peaks of almost equal intensity at m/z 173 and 175, corresponding to [C₄H₄⁷⁹BrN₃]⁺ and [C₄H₄⁸¹BrN₃]⁺, respectively. The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[16]

-

Fragmentation Pathways: The fragmentation of the pyrimidine ring can be complex. Common fragmentation pathways for pyrimidines involve the loss of HCN or related neutral molecules.[17][18] A likely initial fragmentation would be the loss of a bromine radical, followed by the sequential loss of HCN from the pyrimidine ring.

Caption: Predicted major fragmentation pathway for this compound.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion | Comments |

| 173, 175 | [C₄H₄BrN₃]⁺˙ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |

| 146, 148 | [C₃H₃BrN₂]⁺˙ | Loss of HCN from the molecular ion. |

| 94 | [C₄H₄N₃]⁺ | Loss of a bromine radical from the molecular ion. |

| 67 | [C₃H₃N₂]⁺ | Loss of HCN from the [M - Br]⁺ fragment. |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 250.

-

Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By applying fundamental principles of NMR, IR, and Mass Spectrometry and drawing on comparative data from analogous structures, researchers can confidently approach the analysis of this important synthetic intermediate. The detailed protocols and predicted data serve as a valuable resource for method development, spectral interpretation, and quality control in a research and development setting.

References

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. (n.d.). Amanote Research.

- Perkowska, A., & Gawinecki, R. (2010).

- Shishoo, C. J., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. (n.d.).

- 2-Aminopyrimidine(109-12-6) IR Spectrum. (n.d.). ChemicalBook.

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1979). Chemistry of Heterocyclic Compounds.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine. (n.d.). Benchchem.

- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). PubMed.

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.

- FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.).

- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.

- Proton Magnetic Resonance Studies of Purine and Pyrimidine Derivatives. IX. The Protonation of Pyrimidines in Acid Solution. (n.d.). Journal of the American Chemical Society.

- Typical Infrared Absorption Frequencies. (n.d.). Scribd.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).

- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradi

- This compound, 98%. (n.d.). Fisher Scientific.

- Table of Characteristic IR Absorptions. (n.d.). ICT Prague.

- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine.

- Journal of Medicinal Chemistry Current Issue. (n.d.).

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyrimidines and anilines. (2025).

- This compound, 98% 5 g. (n.d.). Thermo Scientific Chemicals.

- CHAPTER 2 Fragmentation and Interpret

- Mass Spectrometry - Fragmentation P

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- Magnetic Resonance in Chemistry. (n.d.). Wiley.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Semantic Scholar.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC - NIH.

- This compound. (n.d.). Sigma-Aldrich.

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 2-Aminopyrimidine(109-12-6) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. savemyexams.com [savemyexams.com]

- 16. whitman.edu [whitman.edu]

- 17. sphinxsai.com [sphinxsai.com]

- 18. article.sapub.org [article.sapub.org]

The Elusive Crystal Structure of 4-Amino-5-bromopyrimidine: A Case of Undetermined Solid-State Architecture

For Immediate Release

Shanghai, China – January 9, 2026 – Despite its relevance as a potential building block in medicinal chemistry, a comprehensive, publicly available crystal structure of 4-Amino-5-bromopyrimidine remains conspicuously absent from scientific literature and crystallographic databases. This lack of detailed solid-state information presents a significant knowledge gap for researchers, scientists, and drug development professionals who rely on such data to understand molecular interactions, predict physicochemical properties, and design novel therapeutics.

While the molecular identity of this compound is well-established, with its chemical formula (C₄H₄BrN₃) and molecular weight (174.00 g/mol ) readily available, the precise arrangement of its molecules in a crystalline solid has not been elucidated and published.[1] This includes critical crystallographic parameters such as the space group, unit cell dimensions, and detailed analysis of intermolecular interactions like hydrogen bonding and halogen bonding, which are fundamental to understanding the material's behavior and potential for polymorphism.

The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, currently contains no entry for this compound. Searches of other major chemical and crystallographic databases have similarly yielded no specific studies detailing its single-crystal X-ray diffraction analysis.

It is important to distinguish this compound from its isomer, 2-amino-5-bromopyrimidine, for which a crystal structure has been determined and is available in the literature. However, the difference in the position of the amino group from the 4-position to the 2-position on the pyrimidine ring leads to distinct electronic and steric properties, which in turn would result in a different crystal packing and intermolecular interaction network. Therefore, the structural information for the 2-amino isomer cannot be extrapolated to the 4-amino counterpart.

The absence of a determined crystal structure for this compound means that a detailed technical guide on its solid-state architecture, as originally intended, cannot be produced at this time. Such a guide would necessitate experimental data from single-crystal X-ray diffraction, which appears not to have been performed or, if it has, the results have not been made public.

For researchers in drug development, understanding the crystal structure is paramount. It influences key properties such as solubility, dissolution rate, stability, and bioavailability of an active pharmaceutical ingredient (API). The ability of this compound to form specific hydrogen bonds and other non-covalent interactions can only be fully understood through a detailed analysis of its crystal packing.

Until a definitive crystallographic study of this compound is conducted and published, the scientific community is left with a void in the fundamental understanding of this compound's solid-state chemistry. The synthesis and crystallization of this compound, followed by single-crystal X-ray diffraction analysis, would be a valuable contribution to the field, providing the foundational data needed for its potential application in the design of new and improved pharmaceuticals.

Sources

An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction